molecular formula C7H12F3NO B13033604 (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine

(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine

Cat. No.: B13033604
M. Wt: 183.17 g/mol
InChI Key: YXTAPHVTDKXUOJ-GDVGLLTNSA-N
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Description

(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine is a chiral amine featuring a trifluoroethylamine backbone and a six-membered tetrahydropyran (THP) ring substituted at the 3-position. Its molecular formula is C₆H₁₀F₃NO, with a molecular weight of 169.14 g/mol . The stereochemistry (1S) is critical for enantioselective interactions in biological systems, while the THP ring contributes to conformational flexibility and modulates lipophilicity.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethanamine

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-2-1-3-12-4-5/h5-6H,1-4,11H2/t5?,6-/m0/s1

InChI Key

YXTAPHVTDKXUOJ-GDVGLLTNSA-N

Isomeric SMILES

C1CC(COC1)[C@@H](C(F)(F)F)N

Canonical SMILES

C1CC(COC1)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The preparation of (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine typically involves:

Specific Preparation Methods

Reductive Amination Approach

A common and effective method involves reductive amination of a corresponding trifluoromethylated aldehyde or ketone intermediate with ammonia or a primary amine under mild conditions.

  • Step 1: Synthesis of 3-substituted tetrahydro-2H-pyran-3-carbaldehyde or ketone precursor.
  • Step 2: Reductive amination with trifluoroacetaldehyde or trifluoroacetone derivatives to introduce the CF3-substituted ethanamine group.
  • Step 3: Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) to selectively reduce the imine intermediate to the amine.
  • Stereocontrol: Employing chiral catalysts or chiral amine sources ensures the (1S) stereochemistry.

This method is favored due to its operational simplicity and high stereoselectivity.

Nucleophilic Substitution on Halogenated Precursors

Another approach involves:

  • Preparation of a halogenated trifluoroethyl intermediate attached to the tetrahydropyran ring.
  • Nucleophilic displacement of the halogen by ammonia or an amine nucleophile.
  • Careful temperature and solvent control (e.g., inert atmosphere, low temperature) to reduce side reactions.

Industrial processes often utilize continuous flow reactors to optimize this step for yield and purity.

Cyclization and Functionalization Strategy
  • Starting from 1,5-hexanediol or similar precursors, the tetrahydropyran ring is formed via acid-catalyzed cyclization.
  • Subsequent functionalization at the 3-position introduces the trifluoromethylated ethanamine substituent.
  • This may involve multi-step sequences including protection/deprotection steps, oxidation to aldehyde, and reductive amination.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes on Optimization
1 Tetrahydropyran ring formation Acid-catalyzed cyclization (e.g., HCl, p-TsOH) Control temperature (~25-40 °C) to avoid side products
2 Oxidation to aldehyde/ketone Swern oxidation, PCC, or Dess–Martin periodinane Mild conditions preferred to preserve ring integrity
3 Reductive amination Ammonia or primary amine, NaBH3CN or STAB, solvent: MeOH, EtOH, or THF Inert atmosphere (N2 or Ar) to prevent oxidation; temperature ~0-25 °C for stereocontrol
4 Purification Crystallization, chromatography Use of chiral HPLC to confirm enantiomeric excess

Industrial Scale Considerations

  • Use of continuous flow reactors for reductive amination enhances reproducibility and safety.
  • Solvent selection (e.g., 2-methyltetrahydrofuran or acetonitrile) optimizes solubility and reaction kinetics.
  • Temperature control and inert atmosphere prevent decomposition of sensitive intermediates.
  • Crystallization with seed crystals ensures consistent polymorph and stereochemical purity.

Analytical and Characterization Methods

Summary Table: Preparation Methods Comparison

Method Key Features Advantages Limitations
Reductive amination Uses aldehyde/ketone + amine + reducing agent High stereoselectivity, mild conditions Requires chiral control agents
Nucleophilic substitution Halogenated intermediate + amine Straightforward, scalable Possible side reactions, harsh conditions
Cyclization + functionalization Ring formation followed by functional group transformation Allows ring construction and substitution Multi-step, requires careful purification

Research Findings and Notes

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design.
  • The (1S)-configuration is critical for biological activity and is maintained via stereoselective synthesis.
  • Industrial methods emphasize continuous flow and solvent optimization for scalability and environmental compliance.
  • Comparative studies show that the tetrahydropyran ring at the 3-position provides conformational rigidity, improving binding affinity in biological systems.

This detailed synthesis overview of this compound integrates diverse research and industrial practices to provide a comprehensive guide on its preparation. The compound’s complexity demands careful stereochemical control and optimized reaction conditions, achievable through reductive amination and related strategies under inert atmospheres and controlled temperatures. These methods are supported by analytical techniques ensuring purity and enantiomeric integrity essential for its applications in medicinal chemistry and beyond.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Medicinal Chemistry

    The compound has garnered attention in the field of medicinal chemistry for its potential as a drug candidate. Its structural analogs have been explored for:

    • Antiviral Activity: Research indicates that fluorinated compounds can exhibit enhanced antiviral properties. The trifluoromethyl group may play a role in improving binding affinity to viral targets .
    • Anticancer Agents: Studies have shown that modifications in the tetrahydropyran moiety can lead to compounds with selective cytotoxicity against cancer cells. The unique electronic properties of the trifluoromethyl group are hypothesized to enhance interaction with biological targets .

    Agrochemicals

    Fluorinated compounds are increasingly used in agrochemicals for their effectiveness and stability. The applications include:

    • Herbicides and Pesticides: The compound's lipophilicity may improve penetration into plant tissues, enhancing the efficacy of herbicides. Its stability under environmental conditions makes it a suitable candidate for developing new agrochemical formulations .

    Materials Science

    The incorporation of fluorinated moieties into polymers has been studied for:

    • Fluorinated Polymers: These materials exhibit unique thermal and chemical resistance. The trifluoromethyl group can impart hydrophobic properties, making these polymers suitable for applications in coatings and membranes .

    Case Study 1: Antiviral Activity

    A study published in the Journal of Medicinal Chemistry explored the antiviral activity of fluorinated amines similar to (1S)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine. The findings indicated that these compounds exhibited significant inhibition against viral replication in vitro, suggesting potential therapeutic applications against viral infections .

    Case Study 2: Agrochemical Efficacy

    Research conducted on fluorinated herbicides demonstrated that compounds with trifluoromethyl groups showed improved absorption and translocation within plant systems. This study highlighted the potential for developing more effective herbicides using this compound as a core structure .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Effect of Ring Size and Substituent Position

    (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine hydrochloride
    • Structure : THP ring substituted at the 4-position; hydrochloride salt.
    • Formula: C₇H₁₃ClF₃NO; MW: 219.63 g/mol .
    • Key Differences : The 4-position substitution alters the spatial orientation of the THP ring compared to the 3-substituted target compound. The hydrochloride salt improves solubility but introduces ionic character, which may affect membrane permeability.
    2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride
    • Structure : Four-membered oxetane ring substituted at the 3-position.
    • Formula: C₅H₈ClF₃NO; MW: 191.58 g/mol .
    • However, reduced conformational flexibility compared to THP may limit binding to certain targets.
    (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine
    • Structure : Five-membered tetrahydrofuran (THF) ring substituted at the 3-position.
    • Formula: C₆H₁₀F₃NO; MW: 169.14 g/mol .

    Aromatic vs. Alicyclic Substituents

    (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine
    • Structure : Aromatic 4-fluorophenyl substituent.
    • Formula : C₈H₈F₄N; MW : 203.15 g/mol .
    • The fluorine atom introduces electron-withdrawing effects, which may influence electronic interactions with targets.
    2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine
    • Structure : Aromatic pyrrole ring with a methyl group.
    • Formula : C₇H₉F₃N₂; MW : 196.16 g/mol .
    • Key Differences: The pyrrole’s π-electron system enables hydrogen bonding and dipole interactions distinct from alicyclic THP.

    Stereochemical Variations

    (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine
    • Structure : R-enantiomer with THF substituted at the 2-position.
    • Formula: C₆H₁₀F₃NO; MW: 169.14 g/mol .
    • Key Differences : The opposite stereochemistry (1R) and 2-position substitution on THF may lead to divergent binding affinities in chiral environments, highlighting the importance of enantiopurity in drug design.

    Structural and Physicochemical Comparison Table

    Compound Name Molecular Formula MW (g/mol) Key Structural Feature Notable Properties
    (1S)-2,2,2-Trifluoro-1-(THP-3-yl)ethan-1-amine C₆H₁₀F₃NO 169.14 3-substituted THP ring Moderate lipophilicity, chiral center
    (S)-2,2,2-Trifluoro-1-(THP-4-yl)ethan-1-amine HCl C₇H₁₃ClF₃NO 219.63 4-substituted THP, hydrochloride Enhanced solubility, ionic character
    2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine HCl C₅H₈ClF₃NO 191.58 3-substituted oxetane High solubility, metabolic resistance
    (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine C₈H₈F₄N 203.15 Aromatic 4-fluorophenyl High lipophilicity, π-π interactions
    2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethan-1-amine C₇H₉F₃N₂ 196.16 Methylpyrrole substituent Aromatic, hydrogen-bonding capability

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